![molecular formula C11H9F6N5 B1371368 5-[N-(3',5'-三氟甲基苄基)氨基]-2-甲基四唑 CAS No. 669080-86-8](/img/structure/B1371368.png)

5-[N-(3',5'-三氟甲基苄基)氨基]-2-甲基四唑

描述

Molecular Structure Analysis

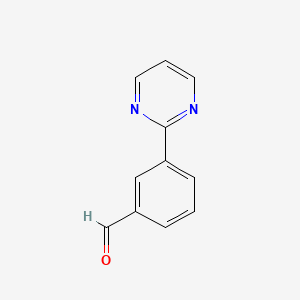

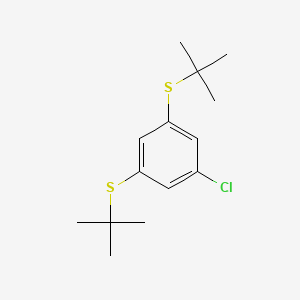

The molecular formula of 5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is C11H9F6N5 . It is a complex organic compound with a molecular weight of 325.22 . The structure includes a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom .

Physical And Chemical Properties Analysis

5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is a solid compound . It has a molecular weight of 325.21 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .

科学研究应用

高能材料应用

该化合物已被探索用于开发高性能高能材料的潜力。类似四唑化合物的胺化在制造具有高爆炸性能的材料方面显示出有希望的结果,可与黑索金和奥克托金等常规炸药相媲美。这些材料还可以作为高能量容量过渡金属配合物的新配体 (Klapötke, Piercey, & Stierstorfer, 2012)。

合成和光谱分析

已经对在核或侧链中苄基化的氨基四唑的合成和光谱分析进行了研究。这包括对 5-氨基四唑不同位置的单苄基化研究,通过 NMR、IR 和 UV 测量分析取向和性质 (Scott & Tobin, 1971)。

用于抗疟疾研究的衍生物合成

已经合成了类似甲基四唑的衍生物,以寻找新的抗疟疾化合物。已经研究了这些化合物与各种胺的反应,突出了它们在药物化学中的潜力 (Terada & Hassner, 1969)。

属性

IUPAC Name |

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-methyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F6N5/c1-22-20-9(19-21-22)18-5-6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-4H,5H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPJOHYVYIDKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630265 | |

| Record name | N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methyl-2H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole | |

CAS RN |

669080-86-8 | |

| Record name | N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methyl-2H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

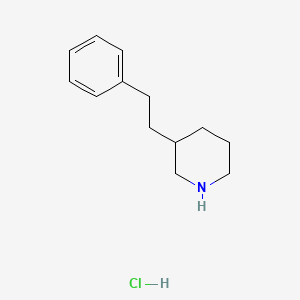

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1371301.png)